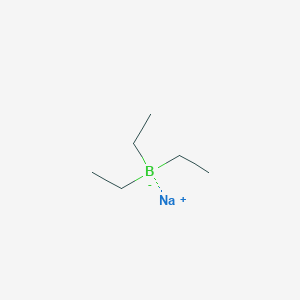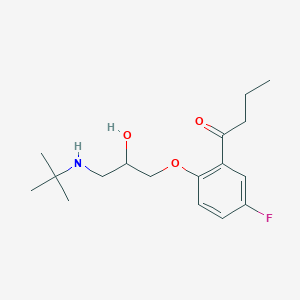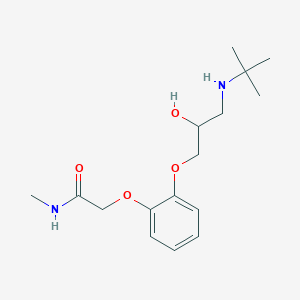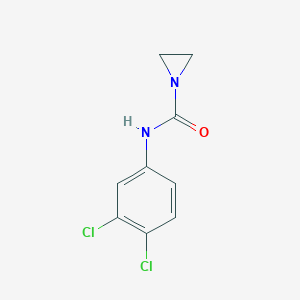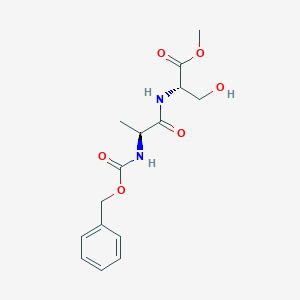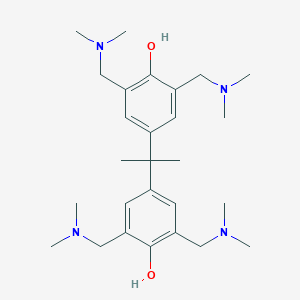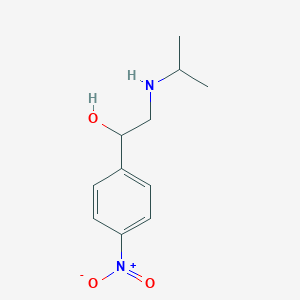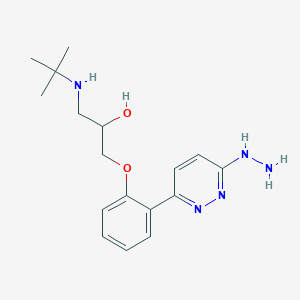
甘油磷酸乙醇胺
描述
Glycerophosphorylethanolamine is a compound that belongs to the class of glycerophospholipids, which are essential components of cell membranes. It contains the amino alcohol ethanolamine as a head group and is a breakdown product of the phospholipid phosphatidylethanolamine . This compound plays a significant role in various biological processes and is found in many tissues, including the liver and brain .
科学研究应用
Glycerophosphorylethanolamine has numerous scientific research applications across various fields:
作用机制
Target of Action
Glycerophosphorylethanolamine is an active phosphodiester metabolite of phosphatidylethanolamine .
Mode of Action
The ethanolamine portion of the molecule is critical for its observed activity .
Biochemical Pathways
Glycerophosphorylethanolamine is involved in several biochemical pathways. It is a breakdown product of the phospholipid phosphatidylethanolamine . It’s also suggested that the synthesized DHA can potentially get phosphorylated and subsequently fed into certain Embden–Meyerhof pathways .
Result of Action
Glycerophosphorylethanolamine has been found to promote the aggregation of amyloid-β (1-40) (Aβ40) in vitro . Moreover, levels of Glycerophosphorylethanolamine are elevated in postmortem brains isolated from patients with Alzheimer’s disease .
生化分析
Biochemical Properties
Glycerophosphorylethanolamine interacts with various enzymes, proteins, and other biomolecules. It is an active metabolite of phosphatidylethanolamine, promoting the aggregation of amyloid-beta (1-40) in vitro . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
Glycerophosphorylethanolamine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a hepatocyte growth stimulator in liver extracts .
Molecular Mechanism
At the molecular level, Glycerophosphorylethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The ethanolamine portion of the molecule is critical for the observed activity .
Dosage Effects in Animal Models
The effects of Glycerophosphorylethanolamine vary with different dosages in animal models
Metabolic Pathways
Glycerophosphorylethanolamine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Glycerophosphorylethanolamine within cells and tissues involve various transporters or binding proteins
准备方法
Synthetic Routes and Reaction Conditions
Glycerophosphorylethanolamine can be synthesized through several pathways. One method involves the acylation of monoacyl-glycerophosphorylethanolamine by lyso-phosphatidylethanolamine-acyltransferase . Another approach is a base exchange reaction between glycerophosphoserine and ethanolamine . Additionally, a process involving alcoholysis and fractionation in a reactor containing a basic ion-exchange resin has been developed to produce highly pure deacylated glycerophosphorylethanolamine .
Industrial Production Methods
Industrial production of glycerophosphorylethanolamine often involves the deacylation of phosphatidylethanolamine derivatives using alcoholysis in the presence of a basic ion-exchange resin . This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Glycerophosphorylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and applications.
Common Reagents and Conditions
Common reagents used in the reactions involving glycerophosphorylethanolamine include oxidizing agents, reducing agents, and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific application.
Major Products Formed
The major products formed from the reactions of glycerophosphorylethanolamine include derivatives such as glycerophosphocholine and anandamide, an endocannabinoid neurotransmitter .
相似化合物的比较
Glycerophosphorylethanolamine is unique compared to other glycerophospholipids due to its specific head group, ethanolamine. Similar compounds include:
Glycerophosphocholine: Contains choline as the head group and is involved in similar metabolic pathways.
Phosphatidylethanolamine: The parent compound from which glycerophosphorylethanolamine is derived.
Glycerophosphoserine: Contains serine as the head group and participates in different biological processes.
Glycerophosphorylethanolamine stands out due to its role in specific signaling pathways and its potential therapeutic applications .
属性
IUPAC Name |
2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNWSCPGTDBMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCC(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862586 | |
| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerylphosphorylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1190-00-7 | |
| Record name | Glycerophosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerophosphoethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerylphosphorylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Glycerophosphorylethanolamine?
A1: While the provided research papers don't explicitly state the molecular formula and weight of GPE, these can be easily derived from its structure. The molecular formula is C5H14NO6P, and the molecular weight is 215.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize GPE?
A2: Phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopy is widely used to identify and quantify GPE in various biological samples. [, , , , , , , , , ]
Q3: What is the primary metabolic origin of GPE?
A3: GPE is a breakdown product of phosphatidylethanolamine, a major phospholipid found in cell membranes. [, , , , ]
Q4: How do levels of GPE and its precursor, phosphorylethanolamine (PE), change during cellular proliferation?
A4: Research suggests that during periods of increased cellular proliferation, such as the luteal phase of the menstrual cycle, levels of both PE and GPE decrease. This suggests their potential involvement in membrane synthesis and degradation processes associated with cell division. []
Q5: What changes in GPE and related metabolites are observed in the brains of Alzheimer's disease patients?
A5: Studies using 31P NMR spectroscopy on brain samples from Alzheimer's patients have revealed decreased levels of phosphomonoesters, including PE, and increased levels of phosphodiesters, including GPE, in the frontal and parietal regions. This altered phospholipid metabolism may contribute to neuronal membrane dysfunction and impaired cholinergic neurotransmission in AD. [, ]
Q6: Are there any observed links between GPE levels and the severity of liver cirrhosis?
A6: Research using in vivo and in vitro 31P MRS on cirrhotic liver tissues showed elevated levels of PE and reduced levels of GPE, with more pronounced changes observed in patients with decompensated cirrhosis compared to those with compensated cirrhosis. This suggests that altered GPE metabolism may be associated with the severity of liver dysfunction. [, ]
Q7: What role might GPE play in the response of cells to stress?
A7: Studies in fish have shown that GPE and other water-soluble phosphodiesters might contribute to stress resistance. While myocardial ischemia didn't significantly affect GPE levels, osmotic stress induced by changes in water salinity caused fluctuations in GPE and related metabolites, suggesting a potential role in osmoregulation and cellular adaptation to stress. []
Q8: Can GPE serve as a substrate for enzymes?
A8: Yes, research has shown that GPE can act as a substrate for certain enzymes. For example, in Myxococcus xanthus, the short-chain alcohol dehydrogenase SocA utilizes lysophosphatidylethanolamine (lyso-PE) as a substrate. While not directly GPE, this finding highlights the potential for GPE and related compounds to participate in enzymatic reactions with potential signaling roles in bacterial development. []
Q9: What are the challenges in detecting and quantifying GPE in biological samples?
A9: The low concentration of GPE in some tissues and the spectral overlap with other phosphorus-containing metabolites can pose challenges for its detection and quantification. High-resolution NMR spectroscopy and advanced spectral analysis techniques are often required. [, , , , , ]
Q10: How does the choice of NMR field strength affect the visibility of GPE in biological samples?
A10: Studies have shown that phospholipids, including GPE-containing compounds, are more readily visible in 31P NMR spectra acquired at lower field strengths (e.g., 1.5 T) compared to higher field strengths (e.g., 9.4 T) due to a decrease in linewidth at lower fields. This highlights the importance of optimizing field strength for specific applications and target metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






